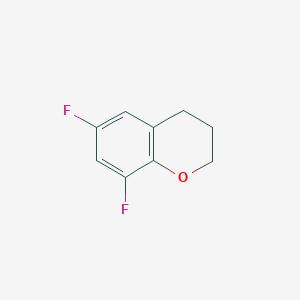

6,8-Difluorochromane

Description

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZAIYFFYUKQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of this compound Core

- The Mitsunobu reaction is utilized to condense the N-trityl derivative of L-serine methyl ester hydrochloride with 2,4-difluorophenol. This step installs the fluorinated aromatic ring onto the amino acid backbone.

- Subsequent deprotection of the N-trityl group yields the free amine.

- Ethoxycarbonylation introduces carbamate protecting groups to the amino acid derivative.

- A Friedel-Crafts cyclization is then performed on the N-protected derivative to form the chromane ring system.

- The ethoxycarbonylamino ketone intermediate is reduced to the corresponding amine, completing the chromane core structure.

Conversion to 6,8-Difluorochroman-3-ylamine Hydrochloride

- The ethyl carbamate intermediate undergoes alkaline hydrolysis to yield the free amine.

- The amine is converted to its hydrochloride salt for stability and ease of handling.

Preparation of this compound Derivatives

The key intermediate, (R)-6,8-difluorochroman-3-ylamine hydrochloride, is further reacted to form various derivatives such as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride.

Reaction with Carbamic Acid Derivatives and Potassium Thiocyanate

- A mixture of (R)-6,8-difluorochroman-3-ylamine hydrochloride, a carbamic acid derivative (e.g., [3-(tert-butyldimethylsilanyloxy)-2-oxopropyl]carbamic acid tert-butyl ester), potassium thiocyanate, and acetic acid is refluxed in an inert solvent such as ethyl acetate for 2 hours.

- The reaction mixture is cooled, washed with sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and evaporated.

- The residue is purified by column chromatography using ethyl acetate and petroleum ether mixtures as eluents.

- The purified intermediate is then treated with 2M hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt of the target compound.

Crystallization and Purification

- Crystallization is induced by slow addition of water at elevated temperatures (~90°C), followed by cooling in an ice bath.

- The precipitate is washed with acetic acid-water mixtures and water, then dried under vacuum at 50-60°C.

- Further purification involves dissolution in isopropanol and dichloromethane mixtures, filtration to remove insoluble salts, and controlled evaporation to induce crystallization.

- The final crystals are washed and dried to yield the pure compound.

Reaction Conditions and Yields

| Step | Conditions | Solvents | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Mitsunobu condensation | N-trityl L-serine methyl ester + 2,4-difluorophenol | THF or suitable solvent | Room temp to reflux | Several hours | Not specified |

| Deprotection and ethoxycarbonylation | Standard deprotection and carbamate formation | Various | Ambient | Hours | Not specified |

| Friedel-Crafts cyclization | Acid catalyst (e.g., AlCl3) | Suitable solvent | Elevated temp | Hours | Not specified |

| Reduction of ketone | Sodium borohydride | 2-Propanol/Water/DCM | Reflux | Hours | 64% (crystallized product) |

| Thiocyanate reaction & salt formation | Reflux in ethyl acetate with acetic acid | Ethyl acetate | 105-110°C | 2 hours | 99% (intermediate) |

| Crystallization and purification | Water addition and cooling | IPA/DCM mixture | 50-90°C | Several hours | 64% |

Analytical Data Supporting Preparation

- X-ray Powder Diffraction (XRPD) patterns confirm crystalline forms A and C of the hydrochloride salt, with characteristic peaks at specific 2θ angles (e.g., 4.9°, 8.3°, 12.9°, etc.).

- Fourier Transform Infrared Spectroscopy (FT-IR) shows distinctive peaks corresponding to functional groups in the compound (e.g., 3041.7, 1596.5, 1492 cm⁻¹).

- Purity and identity are confirmed by melting point determination (e.g., decomposes at 192°C) and chromatographic purification.

Summary of Key Research Findings

- The preparation of this compound derivatives is well-established through multi-step synthesis involving protection/deprotection strategies, cyclization, and reduction.

- Use of fluorinated phenols and careful control of reaction conditions enables selective fluorination at the 6 and 8 positions of the chromane ring.

- The final compounds are isolated as stable hydrochloride salts with well-characterized crystalline forms.

- Yields are generally high for intermediate steps, with overall good efficiency in the synthesis process.

- Purification techniques such as crystallization and column chromatography are critical for obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluorochromane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 6,8-difluorochromanone or 6,8-difluorochromanoic acid.

Reduction: Formation of 6,8-difluorochromanol.

Substitution: Formation of various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Difluorochromane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Difluorochromane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activities, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

- Substituents : Chlorine at 6,8-positions; ketone group at position 3.

- Key Properties: The electron-withdrawing chlorine atoms stabilize the chromenone core, altering electronic transitions. DFT studies reveal distinct charge distribution patterns compared to fluorinated analogs, affecting reactivity .

- Applications : Used as a precursor in photophysical studies due to its tunable fluorescence properties.

6-Fluorochromone

- Substituents : Single fluorine at position 6; chromone backbone (benzene fused to γ-pyrone).

- Key Properties: The fluorine atom induces a red shift in UV-Vis absorption spectra compared to non-fluorinated chromones. Its synthetic versatility enables derivatization for antimicrobial applications .

6,8-Difluoro-7-hydroxy-4-methylcoumarin

- Substituents : Fluorine at 6,8-positions; hydroxyl and methyl groups at 7- and 4-positions.

- The hydroxyl group enhances solubility in polar solvents, addressing limitations of parent coumarins .

Solubility and Bioavailability

| Compound | Solubility (mg/mL) | Log S (ESOL) | Bioavailability Score |

|---|---|---|---|

| 6,8-Difluorochromane* | Not reported | Estimated -2.5 | 0.55 (predicted) |

| 6,8-Dichlorochromenone | 0.687 | -2.47 | 0.45 |

| 6-Fluorochromone | 1.12 | -1.98 | 0.60 |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 2.30 (in DMSO) | -1.75 | 0.70 |

*Predicted values based on brominated analog data .

Fluorinated compounds generally exhibit improved membrane permeability compared to hydroxylated or chlorinated derivatives. For example, 6,8-Difluoro-7-hydroxy-4-methylcoumarin demonstrates higher solubility in DMSO (2.30 mg/mL) than chlorinated analogs, enhancing its utility in biological assays .

Pharmacological Profiles

Anticancer Activity

- 6,8-Difluoro-7-hydroxy-4-methylcoumarin : Inhibits cancer cell proliferation via ROS-mediated apoptosis (IC₅₀ = 12.5 µM in HeLa cells) .

- Hydroxymethylated Flavones (e.g., Compound 1 in ) : Exhibit DNA-binding properties and anti-hypoxic effects but lack fluorine-enhanced metabolic stability .

Antimicrobial Activity

Biological Activity

6,8-Difluorochromane is a chemical compound belonging to the chroman derivatives family, which are recognized for their diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is characterized by the presence of two fluorine atoms at positions 6 and 8 on the chroman ring. This substitution pattern is believed to enhance the compound's chemical stability and biological activity compared to other chroman derivatives. The compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atoms enhance the compound's binding affinity to these targets, which may result in the modulation of enzymatic activities or receptor functions. Some proposed mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses or metabolic regulation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent for infections.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

These results indicate that this compound could be explored further as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. A recent study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 20 μM

- MCF-7: 15 μM

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Case Study 1: Enzyme Inhibition

A significant study investigated the role of this compound as a dopamine beta-hydroxylase (DBH) inhibitor. The research demonstrated that the compound effectively reduced norepinephrine levels in animal models without affecting central nervous system neurotransmitter levels. This selectivity suggests its potential application in treating conditions like chronic heart failure and hypertension .

Case Study 2: Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound could serve as a novel treatment option for antibiotic-resistant infections. The study employed both in vitro and in vivo models to assess efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.